AZD1480

Catalog No.
S548073
CAS No.
935666-88-9
M.F
C14H14ClFN8
M. Wt
348.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD1480

CAS Number

935666-88-9

Product Name

AZD1480

IUPAC Name

5-chloro-2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine

Molecular Formula

C14H14ClFN8

Molecular Weight

348.76 g/mol

InChI

InChI=1S/C14H14ClFN8/c1-7-3-11(24-23-7)21-13-10(15)6-19-14(22-13)20-8(2)12-17-4-9(16)5-18-12/h3-6,8H,1-2H3,(H3,19,20,21,22,23,24)/t8-/m0/s1

InChI Key

PDOQBOJDRPLBQU-QMMMGPOBSA-N

SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F

Solubility

Soluble in DMSO, not in water

Synonyms

5-chloro-N2-(1-(5-fluoropyrimidin-2-yl)ethyl)-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, AZD 1480, AZD-1480, AZD1480

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=N3)F

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC=C2Cl)N[C@@H](C)C3=NC=C(C=N3)F

Description

The exact mass of the compound (S)-5-chloro-N2-(1-(5-fluoropyrimidin-2-yl)ethyl)-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine is 348.1014 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of JAK2 Kinase

Pyroptosis-Related Transcription Factor-MicroRNA-Target Gene Regulatory Network

Crystal Structure Analysis

Angiotensin II-Induced Cardiac Remodeling

Synthesis of JAK2 Inhibitor

AZD1480 is a small molecule inhibitor specifically targeting Janus kinase 2 (JAK2), a member of the Janus kinase family involved in various signaling pathways crucial for cell proliferation, differentiation, and survival. The compound is chemically characterized as 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, with a molecular formula of C14H14ClFN8C_{14}H_{14}ClFN_{8} and a molecular weight of approximately 348.77 g/mol . AZD1480 has shown promise in preclinical studies for its ability to inhibit JAK2-mediated signaling pathways, particularly those involving signal transducer and activator of transcription 3 (STAT3), which is often aberrantly activated in various cancers .

AZD1480 functions primarily through competitive inhibition of ATP binding to the JAK2 kinase domain. The inhibition constant (K_i) for AZD1480 is reported to be 0.26 nM, indicating a potent interaction with the target enzyme . The compound's mechanism involves blocking the phosphorylation of downstream signaling proteins such as STAT3 and STAT5, which are critical for oncogenic signaling pathways .

AZD1480 has been demonstrated to suppress tumor growth in various cancer models, particularly those characterized by persistent STAT3 activity. In vitro studies have shown that AZD1480 effectively inhibits the proliferation of human solid tumor xenografts and engineered cell lines expressing JAK2 . The compound exhibits selectivity for JAK2 over other Janus kinases, such as JAK1 and JAK3, which is crucial for minimizing off-target effects in therapeutic applications .

AZD1480 is currently under investigation for its therapeutic potential in treating various malignancies, including solid tumors and myeloproliferative disorders such as primary myelofibrosis and essential thrombocythemia . The compound's ability to inhibit JAK2-mediated pathways makes it a candidate for addressing diseases where aberrant JAK signaling contributes to pathogenesis.

Studies have shown that AZD1480 not only inhibits JAK2 but also affects related signaling pathways involving STAT proteins. For instance, the compound has been observed to block STAT3 phosphorylation effectively, leading to reduced tumor cell viability in models expressing constitutively active STAT3 . Additionally, AZD1480's interactions with other kinases have been characterized through extensive profiling against a panel of 82 kinases, demonstrating its selectivity and potential side effects .

AZD1480 belongs to a class of compounds that target Janus kinases. Below are some similar compounds along with a brief comparison highlighting their unique features:

Compound NameTarget KinaseUnique Features
RuxolitinibJAK1/JAK2Approved for myelofibrosis; broader JAK inhibition
BaricitinibJAK1/JAK2Approved for rheumatoid arthritis; also targets JAK1
TofacitinibJAK1/JAK3Approved for rheumatoid arthritis; different selectivity
FedratinibJAK2Specifically targets JAK2; approved for myelofibrosis

AZD1480 is distinguished by its high selectivity for JAK2 over other kinases within the Janus family, making it particularly effective in contexts where JAK2 is implicated without significant interference from other pathways .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

348.1013983 g/mol

Monoisotopic Mass

348.1013983 g/mol

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KL2Z2TLF01

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

935666-88-9

Wikipedia

Azd-1480

Dates

Modify: 2023-08-15
1: Liu Y, Holdbrooks AT, De Sarno P, Rowse AL, Yanagisawa LL, McFarland BC, Harrington LE, Raman C, Sabbaj S, Benveniste EN, Qin H. Therapeutic efficacy of suppressing the Jak/STAT pathway in multiple models of experimental autoimmune encephalomyelitis. J Immunol. 2014 Jan 1;192(1):59-72. doi: 10.4049/jimmunol.1301513. Epub 2013 Dec 9. PubMed PMID: 24323580; PubMed Central PMCID: PMC3934829.
2: Sun ZL, Tang YJ, Wu WG, Xing J, He YF, Xin DM, Yu YL, Yang Y, Han P. AZD1480 can inhibit the biological behavior of ovarian cancer SKOV3 cells in vitro. Asian Pac J Cancer Prev. 2013;14(8):4823-7. PubMed PMID: 24083752.
3: Gu L, Liao Z, Hoang DT, Dagvadorj A, Gupta S, Blackmon S, Ellsworth E, Talati P, Leiby B, Zinda M, Lallas CD, Trabulsi EJ, McCue P, Gomella L, Huszar D, Nevalainen MT. Pharmacologic inhibition of Jak2-Stat5 signaling By Jak2 inhibitor AZD1480 potently suppresses growth of both primary and castrate-resistant prostate cancer. Clin Cancer Res. 2013 Oct 15;19(20):5658-74. doi: 10.1158/1078-0432.CCR-13-0422. Epub 2013 Aug 13. PubMed PMID: 23942095.
4: Plimack ER, Lorusso PM, McCoon P, Tang W, Krebs AD, Curt G, Eckhardt SG. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors. Oncologist. 2013;18(7):819-20. doi: 10.1634/theoncologist.2013-0198. Epub 2013 Jul 11. PubMed PMID: 23847256; PubMed Central PMCID: PMC3720635.
5: Chang Q, Bournazou E, Sansone P, Berishaj M, Gao SP, Daly L, Wels J, Theilen T, Granitto S, Zhang X, Cotari J, Alpaugh ML, de Stanchina E, Manova K, Li M, Bonafe M, Ceccarelli C, Taffurelli M, Santini D, Altan-Bonnet G, Kaplan R, Norton L, Nishimoto N, Huszar D, Lyden D, Bromberg J. The IL-6/JAK/Stat3 feed-forward loop drives tumorigenesis and metastasis. Neoplasia. 2013 Jul;15(7):848-62. PubMed PMID: 23814496; PubMed Central PMCID: PMC3689247.
6: Yan S, Li Z, Thiele CJ. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo. Oncotarget. 2013 Mar;4(3):433-45. PubMed PMID: 23531921; PubMed Central PMCID: PMC3717306.
7: Bogani C, Bartalucci N, Martinelli S, Tozzi L, Guglielmelli P, Bosi A, Vannucchi AM; Associazione Italiana per la Ricerca sul Cancro AGIMM Gruppo Italiano Malattie Mieloproliferative. mTOR inhibitors alone and in combination with JAK2 inhibitors effectively inhibit cells of myeloproliferative neoplasms. PLoS One. 2013;8(1):e54826. doi: 10.1371/journal.pone.0054826. Epub 2013 Jan 31. PubMed PMID: 23382981; PubMed Central PMCID: PMC3561413.
8: Couto JP, Almeida A, Daly L, Sobrinho-Simões M, Bromberg JF, Soares P. AZD1480 blocks growth and tumorigenesis of RET- activated thyroid cancer cell lines. PLoS One. 2012;7(10):e46869. doi: 10.1371/journal.pone.0046869. Epub 2012 Oct 2. PubMed PMID: 23056499; PubMed Central PMCID: PMC3462763.
9: de Groot J, Liang J, Kong LY, Wei J, Piao Y, Fuller G, Qiao W, Heimberger AB. Modulating antiangiogenic resistance by inhibiting the signal transducer and activator of transcription 3 pathway in glioblastoma. Oncotarget. 2012 Sep;3(9):1036-48. PubMed PMID: 23013619; PubMed Central PMCID: PMC3660053.
10: Loveless ME, Lawson D, Collins M, Nadella MV, Reimer C, Huszar D, Halliday J, Waterton JC, Gore JC, Yankeelov TE. Comparisons of the efficacy of a Jak1/2 inhibitor (AZD1480) with a VEGF signaling inhibitor (cediranib) and sham treatments in mouse tumors using DCE-MRI, DW-MRI, and histology. Neoplasia. 2012 Jan;14(1):54-64. PubMed PMID: 22355274; PubMed Central PMCID: PMC3281942.

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